L-Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid, first discovered in the fruit body of the fungus Clavaria miyabeana S. Ito []. As a proline analogue, its structure closely resembles L-proline, differing only by the replacement of the five-membered pyrrolidine ring with a four-membered azetidine ring []. This structural similarity allows L-Azetidine-2-carboxylic acid to be mistakenly incorporated into proteins in place of proline, disrupting protein structure and function [, , , , , ]. This property makes it a valuable tool in various biological and biochemical research areas.
L-Azetidine-2-carboxylic acid is primarily derived from natural sources, including certain plant species such as Fagus silvatica L. It is classified as an amino acid analog due to its structural similarity to standard amino acids, which makes it a valuable compound in biochemical research and synthesis.
The synthesis of L-Azetidine-2-carboxylic acid can be achieved through several methods, with one of the most notable being a four-step process derived from γ-butyrolactone. This process includes:
Alternative methods have also been explored, including the use of tosyl-L-homoserine lactone as an intermediate, which involves multiple steps but can yield high enantiomeric purity .
L-Azetidine-2-carboxylic acid features a four-membered azetidine ring with a carboxylic acid group at the second position. Its molecular formula is , and it has a molar mass of approximately 115.13 g/mol. The compound's structure can be represented as follows:
The stereochemistry of L-Azetidine-2-carboxylic acid is crucial for its biological activity, with specific configurations influencing its interaction with biological targets.
L-Azetidine-2-carboxylic acid participates in various chemical reactions typical of carboxylic acids and amino acids. Notably, it can be converted into azetidin-2-ones through reactions that involve forming dianions followed by oxidation reactions . Additionally, it can undergo reduction processes to yield different azetidine derivatives, expanding its utility in synthetic chemistry .
The mechanism of action for L-Azetidine-2-carboxylic acid primarily relates to its role as an amino acid analog. It can interfere with normal metabolic processes by mimicking natural amino acids during protein synthesis. This mimicry may affect enzyme activity and protein function, leading to potential therapeutic applications in modulating biological pathways.
L-Azetidine-2-carboxylic acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both laboratory settings and potential pharmaceutical formulations.
L-Azetidine-2-carboxylic acid has several important applications in scientific research:
The non-proteinogenic amino acid L-azetidine-2-carboxylic acid (AZE) is biosynthesized in specific plant lineages via specialized metabolic pathways that transform aspartate-derived precursors. Early radiolabeling studies in Convallaria majalis (lily of the valley) demonstrated that both [U-¹⁴C]-aspartate and [2-¹⁴C]-methionine serve as efficient precursors for AZE, suggesting a metabolic branch point from classical aspartate family metabolism [3] [8]. Subsequent ¹⁵N-NMR investigations confirmed that the azetidine ring nitrogen originates directly from the α-amino group of aspartate, supporting a mechanism involving cyclization rather than transamination [8].
The committed biosynthetic steps involve two critical transformations: (1) Nucleophilic displacement: The α-amino group attacks the γ-carbon of an activated aspartate derivative (potentially O-phosphohomoserine), forming the azetidine ring's C-N bond; (2) Decarboxylative closure: Elimination of phosphate and decarboxylation facilitates the formation of the strained four-membered ring system [3]. This pathway exhibits significant enzymatic specialization within the Asparagaceae family, with Polygonatum spp. (Solomon's seal) employing a highly similar mechanism, as evidenced by comparable radiolabeling patterns [8] [9]. The compartmentalization of this biosynthesis within rhizomes and foliage correlates with AZE's proposed role in chemical defense.
Table 1: Plant Species with Characterized AZE Biosynthesis
Plant Species | Common Name | Family | Primary Tissues | Key Biosynthetic Precursors |
---|---|---|---|---|
Convallaria majalis | Lily of the valley | Asparagaceae | Rhizomes, Foliage | Aspartate, Methionine |
Polygonatum odoratum | Solomon's seal | Asparagaceae | Rhizomes | Aspartate, Methionine |
Polygonatum multiflorum | Solomon's seal | Asparagaceae | Rhizomes | Aspartate |
Bacterial AZE biosynthesis diverges fundamentally from plant pathways by employing S-adenosylmethionine (SAM) as the direct precursor. This discovery emerged from characterization of biosynthetic gene clusters (BGCs) in Pseudomonas aeruginosa (azetidomonamide producer) and Cystobacter violaceus (vioprolide producer), which encode AZE synthases (AzeJ and VioH, respectively) [1]. These enzymes catalyze an unprecedented intramolecular 4-exo-tet cyclization of SAM, releasing methylthioadenosine (MTA) and generating the strained azetidine ring. Structural biology (X-ray crystallography at 1.95-3.0 Å resolution) reveals that AzeJ facilitates cyclization through precise substrate positioning:
Quantum mechanical calculations confirm that this specific binding conformation lowers the activation barrier for the 4-exo-tet cyclization. Notably, VioH exhibits lower inherent cyclization activity than AzeJ in vitro, suggesting potential dependence on its partner protein VioG (a radical SAM methyltransferase) for in vivo methyl-AZE production [1]. Phylogenetic analyses identify related SAM lyases across diverse bacterial phyla, indicating AZE incorporation into natural products is more widespread than previously recognized [1] [4].
Table 2: Key AZE Synthases in Bacterial Natural Product Biosynthesis
Enzyme | Source Organism | Natural Product | Structure (Resolution) | Catalytic Features | Activity |
---|---|---|---|---|---|
AzeJ | Pseudomonas aeruginosa | Azetidomonamide | Homodimer (1.95-3.0 Å) | High-activity cyclase; Classic GxxxG SAM-binding | Converts SAM → AZE + MTA |
VioH | Cystobacter violaceus | Vioprolide | Monomer (2.0 Å) | Lower inherent cyclization activity; Requires VioG? | Produces methyl-AZE derivative |
AZE occurs in phylogenetically discrete plant lineages, primarily within the Asparagaceae and Fabaceae families, with recent detection in economically important Beta vulgaris (beet) cultivars:
The patchy distribution across these families suggests convergent evolution of AZE biosynthesis or horizontal gene transfer events, possibly driven by selective pressure from herbivory or microbial challenge. Within plants, AZE accumulation often correlates with tissues critical for survival or reproduction (rhizomes, young foliage, seeds).
Table 3: Ecological Distribution of AZE in Higher Plants
Plant Family | Representative Genera/Species | Tissues with AZE | Reported Occurrence Level | Ecological Context |
---|---|---|---|---|
Asparagaceae | Convallaria majalis, Polygonatum spp. | Rhizomes, Fresh Foliage | High (historically significant sources) | Temperate forest understory; Chemical defense |
Fabaceae (Legumes) | Numerous genera (e.g., Lathyrus, Phaseolus) | Foliage, Seeds | Variable (species-dependent) | Diverse habitats; Potential defense/allelopathy |
Amaranthaceae | Beta vulgaris cultivars (table beet, sugar beet) | Roots (tubers), Leaves | Low to Moderate (cultivar-dependent) | Agricultural systems; Human food source |
In bacterial natural product biosynthesis, AZE functions as a specialized proline mimetic building block incorporated into complex peptides via Non-Ribosomal Peptide Synthetase (NRPS) assembly lines. Genomic analysis reveals dedicated BGCs encode both the AZE synthase (e.g., AzeJ, VioH) and multi-modular NRPS machinery equipped with specialized adenylation (A) domains that recognize and activate AZE or methyl-AZE [1] [5].
This mechanism enables the production of diverse AZE-containing metabolites with potent biological activities, including:
The combinatorial potential of AZE synthases is demonstrated by successfully engineering Streptomyces cattleya to incorporate AZE into the pyrrolizixenamide pathway, generating novel "azabicyclene" analogues [1]. This highlights the utility of AZE biosynthetic enzymes in synthetic biology for generating structurally diverse peptide therapeutics.
Table 4: Bacterial Natural Products Incorporating AZE via NRPS Machinery
Natural Product | Producing Bacterium | Biosynthetic Cluster Features | Role of AZE |
---|---|---|---|
Azetidomonamides | Pseudomonas aeruginosa | Encodes AzeJ (AZE synthase) + Multi-modular NRPS | Proline mimic; Core scaffold element |
Vioprolides | Cystobacter violaceus | Encodes VioH (methyl-AZE synthase) + Hybrid PKS/NRPS | Strained heterocycle influencing conformation |
Bonnevillamides | Streptomyces sp. GSL-6B, UTZ13 | Contains AZE synthase homolog + Complex NRPS/PKS | Structural motif enhancing target interaction |
Clipibicyclenes | Streptomyces cattlya | AZE synthase + Large multi-modular NRPS | Key heterocyclic unit in bioactive core |
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